Nicorandil-d4

Übersicht

Beschreibung

Nicorandil-d4 is a deuterated form of Nicorandil, a vasodilatory drug commonly used to treat angina pectoris. Nicorandil is a dual-action potassium channel opener and nitric oxide donor, which helps in the relaxation of vascular smooth muscles . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Nicorandil due to its stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nicorandil-d4 involves the incorporation of deuterium atoms into the Nicorandil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated nicotinamide with ethyl nitrate under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s purity and isotopic composition .

Analyse Chemischer Reaktionen

Types of Reactions

Nicorandil-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro and nitrate derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The nitrate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various nitro, amine, and substituted derivatives of this compound, which are useful for further pharmacological studies .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

Nicorandil-d4 has shown significant promise in treating various cardiovascular conditions:

- Angina Pectoris : It is primarily used for the prevention and treatment of chronic stable angina. Clinical studies indicate that it effectively increases exercise tolerance and reduces angina episodes .

- Acute Myocardial Infarction : Meta-analyses have demonstrated that Nicorandil treatment can improve left ventricular function and microvascular perfusion when administered during acute myocardial infarction management .

- Heart Failure : Research suggests that this compound may reduce oxidative stress and improve mitochondrial function in heart failure models, thus protecting against ischemic damage .

Other Therapeutic Areas

- Pulmonary Diseases : this compound has been investigated for its protective effects against pulmonary hypertension and fibrosis in experimental models, attributed to its KATP channel opening properties .

- Renal Protection : Studies indicate that this compound may reduce renal injury in diabetic models by decreasing oxidative stress and improving podocyte function .

Case Studies and Research Findings

Wirkmechanismus

Nicorandil-d4 exerts its effects through two main mechanisms:

Potassium Channel Opening: this compound activates ATP-sensitive potassium channels, leading to membrane hyperpolarization and relaxation of vascular smooth muscles.

Nitric Oxide Donation: It donates nitric oxide, which activates guanylyl cyclase and increases cyclic GMP levels, resulting in vasodilation

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Isosorbide Mononitrate

- Isosorbide Dinitrate

- Amlodipine

- Nifedipine

- Ranolazine

- Ivabradine

Comparison

Nicorandil-d4 is unique due to its dual mechanism of action as both a potassium channel opener and nitric oxide donor. This dual action provides a more comprehensive approach to vasodilation compared to other compounds that typically act through a single mechanism . Additionally, the deuterated form, this compound, offers advantages in research applications due to its stable isotope labeling, which allows for more precise pharmacokinetic and metabolic studies .

Biologische Aktivität

Nicorandil-d4 is a stable isotope-labeled derivative of Nicorandil, a drug primarily used in the treatment of angina pectoris. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and clinical implications based on diverse research findings.

Nicorandil exhibits dual mechanisms of action:

- Potassium Channel Activation : Nicorandil acts as an opener of ATP-sensitive potassium channels (KATP), specifically activating the SUR2B subunit. This activation leads to hyperpolarization of vascular smooth muscle cells, resulting in vasodilation and reduced vascular resistance .

- Nitric Oxide Donation : The drug also functions as a nitric oxide (NO) donor, stimulating guanylate cyclase and increasing intracellular cyclic GMP (cGMP) levels. This mechanism contributes to both arterial and venous dilation, enhancing coronary blood flow and reducing myocardial oxygen demand .

Pharmacokinetics

Nicorandil is well absorbed after oral administration, with a bioavailability of approximately 75%. The peak plasma concentration is typically reached within 30-60 minutes post-dose, with steady-state concentrations achieved after several days of consistent dosing . The drug is approximately 25% bound to plasma proteins and has a volume of distribution ranging from 1.0 to 1.4 L/kg .

Therapeutic Applications

This compound has been investigated for various cardiovascular conditions due to its cardioprotective properties:

- Angina Pectoris : Clinical studies have demonstrated that Nicorandil effectively reduces the frequency and severity of angina attacks. It has shown comparable efficacy to traditional treatments such as nitrates and beta-blockers in improving exercise tolerance .

- Acute Myocardial Infarction : Research indicates that Nicorandil can reduce myocardial infarct size during percutaneous coronary interventions. Its cardioprotective effects are attributed to both KATP channel opening and NO donation, which help mitigate ischemic damage .

- Heart Failure : In experimental models, Nicorandil has been shown to improve mitochondrial function and reduce oxidative stress in cardiomyocytes, suggesting potential benefits in heart failure management .

Case Studies

Several case studies highlight the clinical effectiveness of Nicorandil:

- A study involving patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention demonstrated that Nicorandil significantly reduced ST-segment elevation during ischemia, indicating improved myocardial perfusion .

- In patients with refractory angina, long-term treatment with Nicorandil resulted in significant improvements in left ventricular ejection fraction and overall cardiac function following acute myocardial infarction .

Side Effects and Considerations

While generally well-tolerated, Nicorandil can cause side effects such as headaches and mouth ulcers. These adverse effects are often manageable through dose adjustments or by starting treatment at lower doses . Monitoring for these side effects is essential, especially in patients predisposed to headaches.

Comparative Efficacy

A comparative analysis of Nicorandil against other antianginal therapies reveals its unique position due to its dual action mechanism:

| Drug Class | Mechanism | Efficacy in Angina |

|---|---|---|

| Nicorandil | NO donor + KATP channel opener | Comparable to nitrates |

| Nitrates | NO donation | Effective but tolerance develops |

| Beta-blockers | Heart rate reduction | Effective but may not suit all patients |

| Calcium Channel Blockers | Vascular smooth muscle relaxation | Effective but may cause AV block |

Eigenschaften

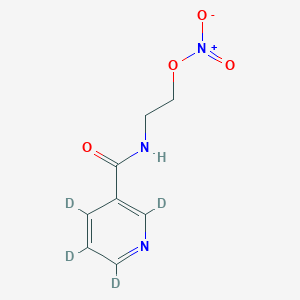

IUPAC Name |

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHIOVVIQHSOQN-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.